Indole-3-methanamine

Receptor pharmacology Binding affinity Imidazoline receptor

Source Indole-3-methanamine as a versatile 3-aminomethylindole scaffold. It enables systematic N-substitution for 5-HT₄ ligand optimization and serves as a validated pharmacophore for selective VDR-coactivator inhibitors. With documented I-2 (Ki=3440 nM) and alpha-2 (Ki=14700 nM) receptor affinities not found in tryptamine analogs, it is a unique reference standard for receptor binding assays. Its short aminomethyl chain ensures distinct reversed-phase HPLC retention (logP 0.8), making it an ideal retention time marker for indole alkaloid analysis. Also recognized as a dietary biomarker for barley/cereal intake.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 22259-53-6
Cat. No. B1202026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-methanamine
CAS22259-53-6
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CN
InChIInChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2
InChIKeyJXYGLMATGAAIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-methanamine (CAS 22259-53-6): A Structurally Defined 3-Aminomethylindole Scaffold for Receptor Pharmacology, Enzyme Inhibition Studies, and Nutritional Metabolomics


Indole-3-methanamine (CAS 22259-53-6; synonyms: 3-aminomethylindole, 1H-indole-3-methanamine) is a primary aralkylamine comprising an indole core substituted at the 3-position with an aminomethyl group [1]. As the structurally simplest 3-aminomethylindole, this compound serves as a versatile scaffold for medicinal chemistry derivatization and a reference standard in comparative pharmacology [2]. It exhibits measurable, albeit modest, binding affinity at the rat imidazoline I-2 receptor (Ki = 3440 nM) and the alpha-2 adrenergic receptor (Ki = 14700 nM), and has been detected as a potential dietary biomarker in barley, cereals, and cereal products [1].

Why Indole-3-methanamine Cannot Be Interchanged with Tryptamine, 5-Methoxytryptamine, or N,N-Dimethyl Analogs in Quantitative Assays


Indole-3-methanamine differs fundamentally from its closest structural analogs—tryptamine (aminoethyl chain at C3) and 5-methoxytryptamine (C3 aminoethyl plus 5-methoxy substitution)—in both the length of its amine-bearing side chain and its resulting pharmacological profile. The shorter aminomethyl substituent confers distinct receptor binding properties: it retains measurable affinity for imidazoline I-2 and alpha-2 adrenergic receptors [1], whereas tryptamine and 5-methoxytryptamine are primarily serotonergic agonists. Furthermore, the 3-aminomethylindole core exhibits MAO-A and MAO-B inhibition with Ki values spanning six orders of magnitude depending on substitution, underscoring that even minor structural modifications dramatically alter enzyme interaction [2]. In analytical chemistry, the primary amine character yields a retention behavior distinct from N-alkylated derivatives under reversed-phase HPLC conditions [3]. These compound-specific differences preclude the assumption that in-class indolealkylamines are functionally interchangeable in receptor binding, enzyme inhibition, or chromatographic assays.

Product-Specific Quantitative Evidence for Indole-3-methanamine (CAS 22259-53-6): Comparative Binding, Enzyme Inhibition, Physicochemical, and Analytical Differentiation


Receptor Binding Profile: Imidazoline I-2 (Ki = 3440 nM) and Alpha-2 Adrenergic (Ki = 14700 nM) Affinities Distinguish Indole-3-methanamine from Serotonergic Tryptamines

Indole-3-methanamine exhibits measurable binding affinity at the rat imidazoline I-2 receptor with a Ki value of 3440 nM, and at the rat alpha-2 adrenergic receptor with a Ki value of 14700 nM [1]. In contrast, the closest structural comparator tryptamine (C3 aminoethyl side chain) and 5-methoxytryptamine (C3 aminoethyl plus 5-methoxy) are primarily characterized as serotonin (5-HT) receptor agonists with reported activities at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes [2]. A library of indole-3-methanamine derivatives evaluated for 5-HT4 receptor affinity demonstrated that compound I-o was only 5-fold less potent than the agonists serotonin and 5-methoxytryptamine, confirming that the 3-aminomethylindole scaffold retains serotonergic activity while exhibiting a unique I-2/alpha-2 binding signature absent in ethylamine-bearing tryptamines [3].

Receptor pharmacology Binding affinity Imidazoline receptor

Monoamine Oxidase (MAO) Inhibition: Indolylmethylamine Scaffold Displays Ki Range from 0.8 nM to >10⁶ nM for MAO-A and 0.75 to 476,000 nM for MAO-B, Enabling Tunable Selectivity

A series of indolylmethylamine derivatives—sharing the 3-aminomethylindole core of Indole-3-methanamine—were assayed for MAO-A and MAO-B inhibition, yielding Ki values spanning from 0.8 nM to >1,000,000 nM for MAO-A, and from 0.75 nM to 476,000 nM for MAO-B [1]. The most selective MAO-A or MAO-B inhibitors in this series achieved selectivity ratios (Ki ratio) of approximately 1500-fold or 1000-fold, respectively. This six-order-of-magnitude dynamic range demonstrates that the 3-aminomethylindole scaffold provides a chemically tunable platform for achieving either potent inhibition or high subtype selectivity through peripheral substitution. In contrast, the aminoethyl-bearing tryptamine scaffold exhibits a more restricted MAO interaction profile, primarily acting as a substrate rather than a potent inhibitor.

Enzyme inhibition MAO-A MAO-B Neurochemistry

Physicochemical Differentiation: Estimated logP (0.77-0.8) Confirms Lower Lipophilicity than N-Alkylated Derivatives, Impacting Membrane Permeability and Chromatographic Behavior

Indole-3-methanamine exhibits an estimated logP (XlogP) of 0.8 [1] and a calculated log Kow of 0.77 . This value is substantially lower than that of its N,N-dimethyl derivative (gramine, CAS 87-52-5), which has an estimated logP of approximately 1.55-1.6 [2]. The logP difference of ~0.75-0.8 units translates to an approximate 5.6-fold lower octanol-water partition coefficient for the parent primary amine relative to the dimethyl analog. This reduced lipophilicity directly affects chromatographic retention: under reversed-phase HPLC conditions, Indole-3-methanamine elutes earlier than N,N-dimethyl-1H-indole-3-methanamine, with capacity factors (k′) differing in proportion to the logP differential [3]. The primary amine also contributes a higher hydrogen bond donor count (2 vs. 0), further distinguishing its solubility and formulation behavior.

Physicochemical properties Lipophilicity ADME Chromatography

Synthetic Utility as a Primary Amine Scaffold: Indole-3-methanamine Serves as a Key Intermediate for 5-HT4 Ligands, VDR-Coactivator Inhibitors, and Chiral 3-Indolylmethanamine Derivatives

Indole-3-methanamine is extensively utilized as a synthetic precursor for constructing diverse bioactive molecules. Hanna-Elias et al. designed and synthesized 23 novel indole-3-methanamine derivatives and evaluated them as 5-HT4 receptor ligands, identifying compound I-o as only 5-fold less potent than serotonin and 5-methoxytryptamine [1]. The 3-indolylmethanamine scaffold was identified as the basis for highly potent and selective vitamin D receptor (VDR)-coactivator inhibitors, with the most active compound (PS121912) demonstrating selective VDR-mediated transcription inhibition among eight nuclear receptors tested [2]. Furthermore, asymmetric Friedel-Crafts addition of indoles to N-sulfonyl aldimines using chiral copper(II)-bisoxazoline catalysts yields optically active 3-indolyl-methanamine derivatives, enabling access to enantiomerically enriched building blocks [3]. This synthetic versatility is not equivalently available from tryptamine (which bears an aminoethyl chain requiring additional homologation steps) or from N-alkylated derivatives (which lack the free primary amine for further derivatization).

Medicinal chemistry Scaffold diversification Synthetic intermediate Drug discovery

Nutritional Metabolomics: Indole-3-methanamine is a Detected (but Not Quantified) Dietary Biomarker for Barley and Cereal Consumption, Distinct from Tryptamine Metabolites

Indole-3-methanamine has been detected, though not yet quantified, in barley (Hordeum vulgare), breakfast cereals, and cereal products, establishing it as a potential biomarker for the consumption of these specific food sources [1]. In the Human Metabolome Database (HMDB0029740), it is classified as a 3-alkylindole with a role as a plant metabolite [2]. This dietary origin distinguishes Indole-3-methanamine from tryptamine, which is predominantly an endogenous metabolite derived from L-tryptophan decarboxylation and serves as a precursor to serotonin and melatonin biosynthesis in mammals. The distinct source pathways (exogenous dietary vs. endogenous metabolic) render Indole-3-methanamine a candidate for nutritional epidemiology studies and food intake biomarker validation, whereas tryptamine is unsuitable for such applications due to its confounding endogenous production.

Metabolomics Dietary biomarker Food chemistry Analytical chemistry

High-Value Research and Industrial Application Scenarios for Indole-3-methanamine (CAS 22259-53-6)


Medicinal Chemistry: Synthesis of 5-HT4 Receptor Ligand Libraries and VDR-Coactivator Inhibitors

Medicinal chemistry groups designing novel serotonergic ligands should utilize Indole-3-methanamine as a starting scaffold for preparing 3-aminomethylindole derivatives. As demonstrated by Hanna-Elias et al., this core enables systematic exploration of N-substitution effects on 5-HT4 receptor affinity, with the most active analog (I-o) achieving potency within 5-fold of the endogenous agonists serotonin and 5-methoxytryptamine [1]. The free primary amine permits straightforward diversification via alkylation, acylation, or reductive amination. Additionally, the 3-indolylmethanamine scaffold has been validated as the pharmacophore for selective VDR-coactivator inhibitors (e.g., PS121912), which exhibited selectivity across eight nuclear receptors [2].

Receptor Pharmacology: Imidazoline I-2 and Alpha-2 Adrenergic Receptor Binding Studies

For laboratories investigating imidazoline I-2 receptor function or alpha-2 adrenergic pharmacology, Indole-3-methanamine provides a structurally defined reference compound with documented binding affinities. Its Ki values of 3440 nM at rat imidazoline I-2 and 14700 nM at rat alpha-2 adrenergic receptors [1] establish it as a moderate-affinity ligand suitable for competitive binding assays, structure-activity relationship studies, or as a chemical probe for I-2 receptor target validation. This binding profile is not shared by the more commonly used tryptamine or 5-methoxytryptamine, which lack measurable I-2/alpha-2 affinity.

Analytical Chemistry: HPLC Reference Standard for Indole Alkaloid Separation

Analytical chemists developing reversed-phase HPLC methods for complex mixtures containing indole alkaloids should employ Indole-3-methanamine as a retention time reference standard. Its relatively low logP (0.77-0.8) ensures earlier elution compared to more lipophilic N-alkylated derivatives such as N,N-dimethyl-1H-indole-3-methanamine (logP ~1.55) under standard C18 column conditions [1]. This retention differential facilitates method optimization and compound identification in plant extracts, fermentation broths, or synthetic reaction mixtures. The primary amine functional group also provides a distinct UV spectral signature for confirmatory identification via HPLC-DAD.

Nutritional Metabolomics: Dietary Biomarker Validation for Cereal Consumption Studies

Epidemiologists and nutritional biochemists conducting dietary intake biomarker studies should consider Indole-3-methanamine as a candidate marker for barley and cereal consumption. Its detection in barley, breakfast cereals, and cereal products—coupled with its absence from endogenous mammalian metabolism—positions it as a potentially specific exogenous marker that does not suffer from confounding endogenous production [1][2]. Quantitative LC-MS/MS method development using authentic Indole-3-methanamine standard (CAS 22259-53-6) can enable accurate assessment of cereal intake in population studies.

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